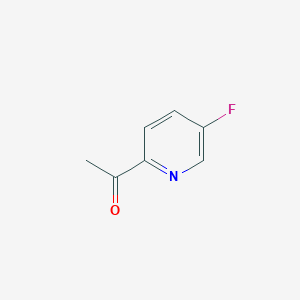

1-(5-Fluoropyridin-2-yl)ethanone

Description

Reactivity of the Carbonyl Group in 1-(5-Fluoropyridin-2-yl)ethanone

The carbonyl group (C=O) in this compound is a primary site for chemical modification. The electron-withdrawing nature of the attached 5-fluoropyridin-2-yl ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

The polarized carbon-oxygen double bond of the carbonyl group readily undergoes nucleophilic addition. This reaction forms a tetrahedral intermediate which can then be protonated or undergo further transformations. A wide array of nucleophiles can be employed, leading to a diverse set of products. For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the carbonyl carbon to form tertiary alcohols after an aqueous workup.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the π-bond and creating a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product. This process is foundational for building molecular complexity from the ketone scaffold. nih.gov

The reduction of the prochiral ketone in this compound to a chiral secondary alcohol is a critical transformation, particularly in the synthesis of enantiomerically pure pharmaceuticals. nih.gov This can be achieved through various methods, including biocatalysis and asymmetric chemical catalysis.

Biocatalytic reductions, using whole-plant tissues or isolated enzymes, offer a green and highly selective method for producing chiral alcohols. nih.gov For example, various plants have been shown to reduce aromatic ketones with high enantioselectivity. nih.gov Similarly, asymmetric transfer hydrogenation using metal catalysts, such as those based on Ruthenium complexed with chiral diamine ligands, is a powerful and efficient method for the enantioselective reduction of α-amino ketones and other aromatic ketones. scihorizon.com These methods consistently produce the corresponding chiral 1,2-amino alcohol products in high yields and with excellent enantioselectivities. scihorizon.com

| Catalyst/Reagent Type | Description | Expected Outcome | Reference Example |

|---|---|---|---|

| Plant Tissue Biocatalysis (e.g., Daucus carota) | Use of whole plant cells as a source of reductase enzymes. | High enantiomeric excess (e.e. >98%) and good chemical yields (up to 80%). nih.gov | Reduction of acetophenone and its derivatives. nih.gov |

| Yeast-Mediated Bioreduction (e.g., Hansenula sp.) | Microbial reduction using yeast strains. | High reaction yields (>80%) and excellent enantiomeric excess (>94% e.e.). nih.gov | Enzymatic preparation of a chiral precursor for Paclitaxel. nih.gov |

| Ruthenium-Based Asymmetric Transfer Hydrogenation | Catalysis using a chiral Ru-diamine complex with a hydrogen source (e.g., formic acid/triethylamine). | Excellent enantioselectivity (>99% e.e.) and high chemical yields (often >90%). scihorizon.com | Asymmetric reduction of α-amino ketones to chiral 1,2-amino alcohols. scihorizon.com |

| Chirally Modified Borohydride (B1222165) Reagents | Use of sodium borohydride modified with chiral diols and acids. | Moderate to good enantiomeric excess (e.g., 40% e.e.) with nearly quantitative yields. rug.nl | Asymmetric reduction of propiophenone. rug.nl |

The acetyl group's α-protons are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in various condensation reactions, such as the aldol condensation or Claisen-Schmidt condensation with non-enolizable aldehydes. These reactions are fundamental for carbon-carbon bond formation and allow for the extension of the molecular framework.

For example, the acetyl group can serve as a building block for constructing larger, complex polypyridine structures, which are of significant interest in supramolecular chemistry as bridging ligands for metal complexes. nih.govresearchgate.net This reactivity allows this compound to be used as a precursor for creating elaborate molecular architectures. researchgate.net

Reactivity of the Pyridine (B92270) Ring and Fluoro Substituent

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic property, further influenced by the fluoro and acetyl substituents, governs its reactivity towards nucleophilic and electrophilic reagents.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic and heteroaromatic systems. nih.gov The pyridine ring is activated towards SNAr, and this reactivity is enhanced by the presence of the electron-withdrawing acetyl group at the 2-position. The fluorine atom at the 5-position is a good leaving group, making this position susceptible to attack by nucleophiles.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. nih.govnih.gov The attack of a nucleophile at the carbon bearing the fluorine atom leads to this stabilized intermediate, followed by the expulsion of the fluoride (B91410) ion to restore aromaticity. nih.gov A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluorine atom, providing a versatile method for functionalizing the pyridine ring. In some cases, depending on the reactants and conditions, a concerted displacement mechanism may also occur. semanticscholar.org

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene. libretexts.org The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density and by becoming protonated under the acidic conditions often required for EAS, which further increases its electron-withdrawing effect.

Furthermore, the acetyl group at the 2-position is a strong deactivating group and acts as a meta-director. The fluorine atom at the 5-position is also deactivating (due to induction) but acts as an ortho, para-director (due to resonance). The combined effect of these substituents makes electrophilic substitution on this compound challenging, requiring harsh reaction conditions. masterorganicchemistry.commasterorganicchemistry.com If a reaction were to occur, the position of substitution would be determined by the competing directing effects of the existing groups.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Pyridine Nitrogen | 1 | Strongly deactivating (inductive and protonation) | Directs to C3 and C5 |

| Acetyl Group | 2 | Strongly deactivating (inductive and resonance) | Directs meta (to C4 and C6) |

| Fluorine Atom | 5 | Deactivating (inductive), Activating (resonance) | Directs ortho, para (to C4 and C6) |

Reaction Kinetics and Thermodynamic Studies of Transformations involving this compound

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for predictions of its reactivity. The presence of the fluorine atom, an electron-withdrawing group, is expected to influence the rates and equilibria of reactions involving the pyridine ring and the acetyl moiety.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom enhances the electrophilicity of the pyridine ring, making it more susceptible to attack by nucleophiles. The rate of such reactions is anticipated to be faster than that of the non-fluorinated analog, 2-acetylpyridine (B122185). The reaction's progress can be monitored by techniques such as UV-Vis spectroscopy or HPLC, allowing for the determination of rate constants.

Thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of reaction, can be determined through calorimetric studies or by measuring the equilibrium constant at different temperatures. For a typical SNAr reaction, the formation of a more stable product would be indicated by a negative enthalpy change (exothermic reaction).

Illustrative Reaction Kinetics and Thermodynamics

To provide a quantitative perspective, the following interactive data table presents hypothetical-yet-plausible kinetic and thermodynamic data for a representative nucleophilic aromatic substitution reaction of this compound with a generic nucleophile (Nu-). This data is based on the expected reactivity of similarly activated aromatic systems.

| Reactant | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

| This compound | OCH₃⁻ | CH₃OH | 25 | 1.5 x 10⁻⁴ | -25 | -15 | -20.5 |

| This compound | NH₃ | H₂O | 25 | 8.0 x 10⁻⁶ | -20 | -25 | -12.6 |

| 2-Acetylpyridine (for comparison) | OCH₃⁻ | CH₃OH | 25 | 3.0 x 10⁻⁶ | -22 | -18 | -16.6 |

Note: The data in this table is illustrative and intended to demonstrate the expected trends in reactivity. Actual experimental values may vary.

Mechanistic Elucidation of Novel Reactions of the Fluoropyridine Ethanone Scaffold

The unique electronic properties of the this compound scaffold make it a candidate for novel chemical transformations. The elucidation of the mechanisms of such reactions is crucial for their optimization and application in synthetic chemistry.

One area of potential novelty lies in the functionalization of the pyridine ring through reactions that leverage the activating effect of the fluorine atom. For example, a vicarious nucleophilic substitution (VNS) reaction could offer a pathway to introduce substituents at positions otherwise difficult to access.

Proposed Mechanism for a Novel Transformation: Vicarious Nucleophilic Substitution

The VNS reaction typically involves the reaction of an electrophilic aromatic compound with a nucleophile bearing a leaving group at the nucleophilic center. For this compound, a plausible novel reaction could involve its reaction with a carbanion stabilized by an electron-withdrawing group and possessing a leaving group.

The proposed mechanism for the VNS reaction of this compound with chloromethyl phenyl sulfone is as follows:

Nucleophilic Attack: The carbanion generated from chloromethyl phenyl sulfone attacks the electron-deficient pyridine ring, preferentially at the position ortho to the acetyl group (C3) or ortho to the fluorine atom (C6 or C4). The electron-withdrawing acetyl group and the fluorine atom direct the attack to these positions.

Formation of a σ-complex (Meisenheimer Complex): A negatively charged intermediate, a σ-complex, is formed. The negative charge is delocalized over the pyridine ring and stabilized by the electron-withdrawing acetyl and fluoro substituents.

β-Elimination: A base abstracts a proton from the carbon atom of the newly introduced substituent, leading to the elimination of the leaving group (in this case, the chloride ion) and the restoration of the aromaticity of the pyridine ring.

This proposed mechanism can be investigated through various experimental and computational methods. Kinetic isotope effect studies, trapping of intermediates, and DFT (Density Functional Theory) calculations can provide evidence for the proposed pathway and the structure of the transition states. The insights gained from such mechanistic studies are invaluable for the design of new synthetic methodologies based on the this compound scaffold.

Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Building Block

This compound serves as a valuable synthon for the creation of diverse heterocyclic systems. Its reactivity is primarily centered around the acetyl moiety, which contains both an electrophilic carbonyl carbon and acidic α-protons.

One fundamental transformation is the Claisen condensation, a carbon-carbon bond-forming reaction. wikipedia.orglibretexts.org In this process, the α-protons of the ethanone can be removed by a strong base (like sodium ethoxide or LDA) to form a nucleophilic enolate. masterorganicchemistry.comchemistrysteps.com This enolate can then react with an ester, leading to the formation of a β-keto ester. masterorganicchemistry.comchemistrysteps.comfiveable.me These resulting 1,3-dicarbonyl compounds are highly versatile intermediates, widely used in the Knorr pyrazole (B372694) synthesis and other cyclocondensation reactions to build five- and six-membered rings. beilstein-journals.org

Furthermore, the carbonyl group of this compound can undergo condensation reactions with various binucleophiles. A classic example is the reaction with hydrazine (B178648) or its derivatives to yield pyrazole rings, a privileged scaffold in medicinal chemistry. nih.govnih.gov Similarly, reaction with other nucleophiles can lead to the formation of different heterocyclic systems, such as oxadiazoles (B1248032) and pyridazinones. mdpi.comresearchgate.net Multicomponent reactions, which combine three or more reactants in a single step, represent an efficient strategy to rapidly generate molecular complexity from simple building blocks like this compound. researchgate.netnih.govnih.gov

Design and Synthesis of Bioactive this compound Analogues

The structural motif of 2-acetyl-5-halopyridine is a key component in the design of various biologically active agents. A prominent example is its role as a precursor to the potent gamma-secretase inhibitor Nirogacestat (Ogsiveo), which was the first medication approved by the U.S. FDA for treating desmoid tumors. wikipedia.orggoogle.com Nirogacestat's mechanism involves the inhibition of the Notch signaling pathway, which is aberrantly activated in these tumors. nih.gov The synthesis of this drug underscores the importance of halogenated 2-acetylpyridine intermediates in constructing complex pharmaceutical agents. wikipedia.orggoogle.comgoogle.com

Beyond this specific application, pyridine and pyrimidine (B1678525) derivatives are extensively investigated as potential anticancer agents, including as inhibitors of the epidermal growth factor receptor (EGFR) kinase, which is overexpressed in many cancer types. nih.gov The synthesis of libraries based on the this compound core allows for the exploration of new therapeutic candidates.

| Attribute | Details | Source |

|---|---|---|

| IUPAC Name | (S)-2-((S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide | wikipedia.org |

| Drug Class | Gamma-secretase inhibitor | wikipedia.orgnih.gov |

| Medical Use | Treatment of progressing desmoid tumors | wikipedia.orgnih.gov |

| Mechanism of Action | Inhibits gamma-secretase, which is involved in the Notch signaling pathway crucial for tumor growth. | nih.gov |

| Related Precursor | Analogues such as 1-(5-chloropyridin-2-yl)ethanone (B1589478) are used in its synthesis. | google.comgoogle.com |

Impact of Substituent Modifications on Reactivity and Biological Activity within this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, modifications to both the pyridine ring and the acetyl group have profound effects on bioactivity.

The fluorine atom at the C5 position of the pyridine ring plays a significant role. As a highly electronegative, electron-withdrawing group, it influences the electronic properties of the entire molecule. Research on related heterocyclic systems, such as 2-pyrazoline-1-ethanone derivatives, has shown that the presence of electron-withdrawing substituents like fluorine or chlorine on aromatic rings enhances inhibitory activity against enzymes like monoamine oxidase A (MAO-A). nih.gov This suggests the fluorine in this compound is likely a favorable feature for certain biological targets.

Modifications of the acetyl group are also a key derivatization strategy. For instance, converting the acetyl group into a more complex heterocyclic ring, such as a 3-acetyl-1,3,4-oxadiazoline, has been shown to significantly increase antibacterial activity compared to simpler hydrazone precursors. mdpi.com This indicates that extending the molecule and introducing additional heterocyclic systems via derivatization of the acetyl group is a viable strategy for enhancing biological effects.

| Modification Site | Substituent/Change | Impact on Biological Activity | Source |

|---|---|---|---|

| Pyridine Ring | Presence of electron-withdrawing groups (-F, -Cl) | Tends to increase inhibitory activity against certain enzymes (e.g., MAO-A). | nih.gov |

| Acetyl Group | Cyclization into a second heterocyclic ring (e.g., 1,3,4-oxadiazole) | Can significantly enhance antibacterial activity compared to acyclic precursors. | mdpi.com |

Computational and Experimental Approaches to SAR Elucidation

The elucidation of structure-activity relationships is a synergistic effort combining experimental synthesis and testing with computational modeling.

The primary experimental approach involves the parallel synthesis of a library of analogues, where specific parts of the molecule are systematically varied. ku.edu These compounds are then subjected to in vitro biological assays to determine their activity, often measured as the half-maximal inhibitory concentration (IC₅₀) against a specific enzyme or cancer cell line. nih.govnih.gov

Computational chemistry offers powerful tools to rationalize these experimental findings and guide the design of new, more potent derivatives.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. It helps to visualize crucial interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity, as seen in studies of MAO and EGFR inhibitors. nih.govnih.gov

3D-QSAR: Three-dimensional quantitative structure-activity relationship studies build mathematical models that correlate the 3D structural features of molecules with their observed biological activity, enabling prediction of the potency of novel compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to assess the stability of the predicted ligand-protein complex over time, providing insights into the dynamics of the binding process. nih.govphyschemres.org

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. physchemres.org

These integrated computational and experimental workflows are essential for efficiently navigating the chemical space around the this compound scaffold to develop optimized bioactive compounds.

| Method | Purpose | Source |

|---|---|---|

| Molecular Docking | Predicts binding mode and interactions within a protein's active site. | nih.govnih.govnih.gov |

| 3D-QSAR | Develops predictive models linking molecular structure to biological activity. | nih.gov |

| Molecular Dynamics (MD) Simulation | Assesses the stability and dynamics of the ligand-protein complex. | nih.govphyschemres.org |

| ADMET Prediction | Estimates drug-like properties (pharmacokinetics and toxicity). | physchemres.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(5-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPHPRHMHNAYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733262 | |

| Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915720-54-6 | |

| Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-fluoropyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 5 Fluoropyridin 2 Yl Ethanone and Its Analogues

Asymmetric Synthesis of 1-(5-Fluoropyridin-2-yl)ethanols

A chemoenzymatic approach has been successfully employed for the asymmetric synthesis of pyridine-based α-fluorinated secondary alcohols. nih.gov This two-step process begins with the selective introduction of an α-halogenated acyl moiety onto a picoline derivative to form a prochiral ketone. nih.gov Subsequently, this ketone is asymmetrically reduced to the corresponding chiral alcohol using an alcohol dehydrogenase, such as the one from Lactobacillus kefir. nih.gov This enzymatic reduction has been shown to produce high enantiomeric excess (95–>99%) and yields up to 98%. nih.gov

Asymmetric Synthesis of 1-(5-Fluoropyridin-2-yl)amines

For the synthesis of chiral β-fluoroamines, reductive aminases from fungi have proven effective. whiterose.ac.uk These enzymes can catalyze the reductive amination of α-fluoroacetophenones with various amine donors like ammonia (B1221849), methylamine, and allylamine. whiterose.ac.uk This biocatalytic method yields β-fluoro primary or secondary amines with high conversion rates (>90%) and excellent enantiomeric excess (85-99% ee). whiterose.ac.uk This approach overcomes the 50% yield limitation of kinetic resolution methods using amine transaminases. whiterose.ac.uk

Advanced Spectroscopic and Analytical Methodologies in Characterization

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(5-Fluoropyridin-2-yl)ethanone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment and the assessment of sample purity. fluorine1.ru

In ¹H NMR, the aromatic protons of the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns. The fluorine atom at the C-5 position induces characteristic splitting patterns in adjacent protons. The protons on the pyridine ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atom and the aromatic ring current. The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region (around δ 2.5-2.7 ppm).

¹³C NMR spectroscopy provides direct insight into the carbon skeleton. bhu.ac.in The spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon (C=O) is typically observed significantly downfield (δ > 190 ppm). scielo.br The presence of the electronegative fluorine atom causes a large C-F coupling constant (¹JCF) for the carbon it is directly attached to (C-5) and smaller couplings for carbons two (²JCF) and three (³JCF) bonds away. blogspot.commagritek.com This coupling is a key diagnostic feature for confirming the fluorine substitution pattern. The analysis of both ¹H and ¹³C NMR spectra, including chemical shifts (δ), coupling constants (J), and signal integrations, allows for a complete and confident assignment of the molecular structure.

Predicted ¹H and ¹³C NMR Data for this compound Note: The following data are predicted based on known values for analogous compounds such as 2-acetylpyridine (B122185) and other fluorinated pyridines. scielo.brrsc.orgspectrabase.comresearchgate.netpdx.educhemicalbook.com Actual experimental values may vary based on solvent and other conditions.

¹H NMR (in CDCl₃)| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | ~8.1 | dd (doublet of doublets) | J(H3-H4) ≈ 8.5, J(H3-F5) ≈ 3.0 |

| H-4 | ~7.8 | ddd (doublet of doublet of doublets) | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5, J(H4-F5) ≈ 8.0 |

| H-6 | ~8.7 | d (doublet) | J(H6-F5) ≈ 3.0 |

¹³C NMR (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C-2 | ~153 | d (doublet) | ³J(C2-F5) ≈ 4 |

| C-3 | ~122 | d (doublet) | ³J(C3-F5) ≈ 5 |

| C-4 | ~139 | d (doublet) | ²J(C4-F5) ≈ 25 |

| C-5 | ~162 | d (doublet) | ¹J(C5-F5) ≈ 260 |

| C-6 | ~147 | d (doublet) | ²J(C6-F5) ≈ 20 |

| -C=O | ~200 | s (singlet) | N/A |

Utility of Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org For this compound, the molecular formula is C₇H₆FNO, corresponding to a monoisotopic mass of approximately 139.04 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 139. This peak confirms the molecular weight of the compound. The subsequent fragmentation of this unstable molecular ion provides valuable structural information. pressbooks.pub A common fragmentation pathway for ketones is the alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. libretexts.org

For this compound, two primary alpha-cleavage events are plausible:

Loss of a methyl radical (•CH₃, 15 Da), resulting in a stable acylium ion at m/z 124. This is often a prominent peak.

Loss of the acetyl group as a radical ([CH₃CO]•, 43 Da) is less likely than the formation of the acylium ion. Instead, cleavage of the bond between the carbonyl carbon and the pyridine ring can lead to the formation of a [5-fluoropyridin-2-yl]⁺ cation at m/z 96 and an acetyl radical.

Another characteristic fragmentation involves the loss of a neutral carbon monoxide (CO, 28 Da) molecule from the [M-CH₃]⁺ fragment, leading to an ion at m/z 96. Analysis of these characteristic fragments allows for the confirmation of the acetylpyridine substructure.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

|---|---|---|---|

| 139 | [C₇H₆FNO]⁺ | N/A | Molecular Ion ([M]⁺) |

| 124 | [C₆H₃FNO]⁺ | •CH₃ | Loss of a methyl radical (alpha-cleavage) |

| 111 | [C₆H₆FN]⁺ | CO | Loss of carbon monoxide from the molecular ion |

| 96 | [C₅H₃FN]⁺ | •CH₃ + CO | Loss of CO from the m/z 124 fragment |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

While specific X-ray crystallographic data for this compound has not been reported in the literature, computational models suggest a planar pyridine ring. An experimental study on a structurally analogous compound would involve crystallizing the compound and analyzing it with a single-crystal X-ray diffractometer. The resulting data would allow for the determination of key structural parameters. For example, analysis of a related acetyl pyridine derivative confirmed its structure in the solid state, revealing details about its crystal system (e.g., monoclinic), space group (e.g., P2₁/c), and the planarity and orientation of the pyridine and acetyl groups. scielo.br Such an analysis for this compound would definitively confirm the connectivity and provide invaluable insight into its solid-state conformation and intermolecular interactions.

Illustrative Crystallographic Data for an Analogous Pyridine Derivative Note: This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography. scielo.br

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 16.21 |

| c (Å) | 9.88 |

| β (°) | 115.2 |

| Volume (ų) | 1235 |

Advanced Chromatographic Techniques for Separation and Quantification of this compound and its Derivatives

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, purification, and quantification of this compound and its derivatives from reaction mixtures or biological matrices. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds of moderate to low volatility. For this compound, a reversed-phase HPLC method would be most suitable. This typically involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.govsigmaaldrich.com Detection can be achieved using a UV detector, as the pyridine ring and carbonyl group are strong chromophores. For more complex mixtures or trace-level analysis, coupling the HPLC to a mass spectrometer (LC-MS) provides enhanced selectivity and sensitivity. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation from impurities and related derivatives. nih.gov

Gas Chromatography (GC) is ideal for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis. A typical GC method would employ a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) would provide excellent sensitivity, while a mass spectrometer (GC-MS) would offer definitive identification of the compound and any co-eluting impurities based on their mass spectra. researchgate.net

The quantification of this compound using these techniques requires the creation of a calibration curve from standards of known concentration. This allows for the accurate determination of the compound's purity or its concentration in a given sample.

Typical Chromatographic Method Parameters

| Technique | Column | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Gradient of Water and Acetonitrile | UV (e.g., at 254 nm) or MS |

| GC | Capillary (e.g., DB-5, 30 m x 0.25 mm) | Helium or Nitrogen | FID or MS |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. pressbooks.pub The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. For aryl ketones, where the carbonyl is conjugated with an aromatic ring, this peak typically appears in the range of 1700-1680 cm⁻¹. spcmc.ac.in The spectrum also shows characteristic absorptions for the aromatic pyridine ring, including C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-F stretching vibration gives rise to a strong band typically found in the 1250-1000 cm⁻¹ region. IR spectroscopy is also highly effective for monitoring reaction progress, for instance, by observing the appearance of the ketone C=O band during the synthesis of the title compound. chemicalbook.com

Characteristic IR Absorption Bands for this compound Note: Frequencies are based on established correlation tables for the respective functional groups. spcmc.ac.inudel.edu

| Absorption Frequency (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic (Pyridine) | Medium-Weak |

| ~2950-2850 | C-H stretch | Aliphatic (Methyl) | Medium-Weak |

| ~1690 | C=O stretch | Aryl Ketone | Strong |

| ~1600, ~1470 | C=C, C=N stretch | Aromatic (Pyridine) | Medium-Strong |

| ~1250 | C-F stretch | Aryl-Fluoride | Strong |

Computational Chemistry and Modeling of 1 5 Fluoropyridin 2 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can elucidate various properties of 1-(5-Fluoropyridin-2-yl)ethanone, such as its molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Studies on related heterocyclic compounds, such as pyridinyl and pyrimidinyl phosphonates, have utilized DFT with the B3LYP functional and the 6-311++G(d,p) basis set to optimize molecular structures and calculate electronic properties. ijcce.ac.ir For this compound, similar calculations would likely involve optimizing the geometry to find the most stable conformation. The analysis of HOMO and LUMO energies is particularly important as it helps in understanding the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. ijcce.ac.ir

Furthermore, DFT calculations can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. nanobioletters.com In the case of this compound, the electronegative fluorine and oxygen atoms are expected to be regions of negative potential, while the hydrogen atoms of the methyl group would be areas of positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Pyridine (B92270) Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (HOMO-LUMO) | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: This table is illustrative and based on typical values for similar heterocyclic compounds. Actual values for this compound would require specific DFT calculations.

Molecular Docking Simulations for Predicting Ligand-Target Interactions of this compound Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a ligand, such as an analogue of this compound, might interact with a biological target, typically a protein.

Research on analogues, such as fluoroquinazolinones and thiazole (B1198619) conjugates, has demonstrated the utility of molecular docking in identifying potential anticancer agents. nih.govscispace.com In these studies, derivatives are docked into the active sites of target proteins, like epidermal growth factor receptor (EGFR) or other kinases, to predict their binding affinity and mode of interaction. The docking scores, which are often expressed in kcal/mol, provide an estimate of the binding affinity. nih.gov

For analogues of this compound, docking studies could reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of a target protein. For instance, the fluorine atom could participate in hydrogen bonding or halogen bonding, while the pyridine ring could engage in π-π stacking interactions. nih.gov

Table 2: Example of Molecular Docking Results for a Fluoro-heterocyclic Compound Against a Kinase Target

| Compound Analogue | Docking Score (kcal/mol) | Key Interacting Residues |

| Analogue A | -8.5 | MET793, LYS745 |

| Analogue B | -7.9 | ASP855, CYS797 |

| Analogue C | -9.1 | THR790, GLU762 |

Note: This table presents hypothetical docking scores and interacting residues for illustrative purposes.

Molecular Dynamics Simulations for Investigating Conformational Preferences and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. For this compound and its analogues, MD simulations can be used to study their conformational preferences and the stability of their complexes with biological targets.

MD simulations on amiloride (B1667095) analogs, which share a pyrazine (B50134) ring system similar to the pyridine ring, have been used to investigate their inhibitory potency against viral proteins. nih.gov These simulations, often run for nanoseconds to microseconds, can reveal the flexibility of the ligand and the protein, as well as the stability of the ligand-protein interactions over time. nih.gov

An MD simulation of a this compound analogue bound to a protein would start with the docked pose and simulate the movements of all atoms in the system. Analysis of the simulation trajectory can provide insights into the conformational changes of the ligand and protein upon binding, the role of solvent molecules, and the calculation of binding free energies, which is a more rigorous estimate of binding affinity than docking scores. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For fluoropyridine derivatives, QSAR models can be developed to predict their activity based on calculated molecular descriptors.

Studies on fluoroquinolone derivatives have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build models that predict their anti-tuberculosis activity. nih.gov These models use descriptors related to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to correlate with biological activity.

For a series of this compound analogues with known biological activity, a QSAR model could be developed. This would involve calculating a wide range of molecular descriptors for each analogue and then using statistical methods, such as multiple linear regression or partial least squares, to build an equation that relates these descriptors to the observed activity. nih.govmdpi.com A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. frontiersin.org

Research Applications of 1 5 Fluoropyridin 2 Yl Ethanone in Chemical and Biological Sciences

Role as a Key Intermediate in Organic Synthesis

1-(5-Fluoropyridin-2-yl)ethanone serves as a crucial starting material or intermediate in various synthetic pathways. The presence of the fluorine atom and the reactive keto group on the pyridine (B92270) scaffold allows for diverse chemical modifications, making it a valuable asset in the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and potentially in the field of dye chemistry.

Precursor for Advanced Pharmaceutical Intermediates

The fluoropyridine moiety is a well-established pharmacophore in medicinal chemistry, and this compound is a key building block for introducing this feature into potential drug candidates. researchgate.net The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a molecule. This compound is classified as a pharmaceutical intermediate and a member of the protein degrader building blocks family, highlighting its role in contemporary drug discovery. researchgate.netnih.gov

While direct synthesis of a marketed drug from this specific ketone is not prominently documented, the utility of closely related analogues underscores its potential. For instance, the structurally similar 1-(5-chloropyridin-2-yl)ethanone (B1589478) is known to be an intermediate in the synthesis of Nirogacestat, an oral gamma-secretase inhibitor for treating fibroma. unb.ca Furthermore, research into novel therapeutics has demonstrated the importance of the fluoropyridine core. Studies have shown that xanthine (B1682287) derivatives incorporating a 2-fluoropyridine (B1216828) moiety exhibit high affinity for adenosine (B11128) receptors, which are targets for various diseases. acs.org Similarly, in the development of ligands for the cannabinoid type 2 (CB2) receptor, the incorporation of a 2-fluoropyridin subunit has been considered a viable strategy for creating potent and selective therapeutic agents. cuhk.edu.hk

Table 1: Examples of Pharmaceutical Relevance of Fluoropyridine Scaffolds

| Derivative Class | Therapeutic Target | Potential Application |

| Fluorinated Xanthines | Adenosine A2B Receptor | Anti-cancer, Anti-inflammatory |

| Fluorinated Imidazoles | Cannabinoid Type 2 (CB2) Receptor | Anti-inflammatory, Neuropathic Pain |

| Chloro-pyridinylethanone Analogue | Gamma-secretase | Desmoid tumors (Fibroma) |

Building Block for Agrochemical Compounds

The introduction of fluorine-containing heterocyclic moieties is a proven strategy in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. imist.ma Fluorinated compounds often exhibit enhanced biological activity and favorable physicochemical properties for agricultural applications. imist.ma Heterocyclic compounds, particularly nitrogen-containing rings like pyridine, form the backbone of over 70% of commercial agrochemicals. imist.ma

The utility of halogenated pyridines is well-documented in this sector. For example, trifluoromethylpyridines are key structural motifs in numerous successful agrochemical products. cymitquimica.com Insecticides like Sulfoxaflor and herbicides such as Fluazifop-butyl incorporate a substituted pyridine ring, demonstrating the effectiveness of this scaffold in pest and weed control. cymitquimica.com Although direct evidence of this compound being a precursor to a commercialized agrochemical is sparse in publicly available literature, its structural features align with the design principles of modern crop protection agents. Its role as a versatile synthetic intermediate makes it a valuable compound for research and development in the agrochemical industry. imist.macymitquimica.com

Application in Dye Chemistry Research

Six-membered heterocyclic compounds are fundamental components in the synthesis of various dyes and pigments. nih.gov The synthesis of many dye classes, such as azo dyes, often involves the use of aromatic amine derivatives which can be related to the pyridine structure. acs.orgresearchgate.net Functional dyes, used in high-tech applications like optical data storage and biomedical sensors, frequently incorporate complex organic structures where heterocyclic units can play a critical role in tuning the optical and electronic properties. researchgate.nete-century.us

While the direct application of this compound in dye synthesis is not extensively reported, fluorinated compounds are of interest in the development of functional dyes. For instance, fluorinated derivatives are utilized in the synthesis of probes for Positron Emission Tomography (PET), a molecular imaging technique. nih.gov The fluorine atom, specifically the 18F isotope, serves as the imaging agent. The synthesis of 2-[18F]fluoropyridine derivatives is a typical example in the preparation of PET radiopharmaceuticals. nih.gov This suggests a potential, albeit specialized, application for fluoropyridine structures in the broader field of functional colorants and imaging agents.

Investigation of Biological Activities of Derived Compounds

The structural framework of this compound is a fertile ground for the discovery of new biologically active molecules. By modifying the acetyl group and performing further reactions on the pyridine ring, chemists can generate libraries of novel compounds for biological screening, particularly in the areas of enzyme inhibition and receptor binding.

Enzyme Inhibition Studies and Mechanism of Action

Derivatives of substituted pyridines have been shown to be effective inhibitors of various enzymes, a key strategy in the treatment of numerous diseases. For example, a series of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles were synthesized and evaluated as potent inhibitors of the ALK5 enzyme, a kinase involved in cell growth and differentiation pathways and a target in cancer immunotherapy.

Table 2: Examples of Pyridine Derivatives in Enzyme Inhibition

| Derivative Class | Target Enzyme | Therapeutic Area |

| Disubstituted Pyridinyl-Imidazoles | ALK5 Kinase | Cancer Immunotherapy |

| Sitagliptin Analogues | α-amylase, α-glucosidase | Type 2 Diabetes |

| Various Coumarin Hybrids | Monoamine Oxidase B (MAO-B), Cholinesterases | Alzheimer's Disease |

Receptor Binding Profiling

Compounds derived from fluoropyridine scaffolds have shown significant promise in binding to specific biological receptors, which can modulate cellular signaling pathways. This is a cornerstone of modern pharmacology.

A notable study detailed the synthesis of novel fluorinated xanthine derivatives designed to target adenosine receptors. acs.org One of the synthesized compounds, which incorporated a 2-fluoropyridine moiety, demonstrated high affinity for the adenosine A2B receptor with a Ki value of 9.97 nM. acs.org This receptor is implicated in processes like inflammation and cancer, making selective ligands highly valuable. acs.org

In another area of research, scientists developing ligands for the cannabinoid type 2 (CB2) receptor, a target for treating inflammatory and neuropathic pain, have identified fluorinated 1-aryl-imidazole-4-yl-carboxamides as highly potent and selective binders. cuhk.edu.hk The study noted that the incorporation of a 2-fluoropyridin subunit at a specific position would be a tolerable modification, potentially leading to new ligands with enhanced properties suitable for applications like PET imaging. cuhk.edu.hk

Table 3: Receptor Binding Affinity of a 2-Fluoropyridine Derivative

| Compound | Target Receptor | Binding Affinity (Ki) |

| 4-(2,6-Dioxo-1-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-fluoropyridin-4-yl)benzenesulfonamide | Adenosine A2B Receptor | 9.97 ± 0.86 nM |

These findings underscore the value of the this compound core structure in generating compounds that can selectively interact with important biological receptors, paving the way for new diagnostic and therapeutic tools.

Development of Novel Antimicrobial Agents from this compound Scaffolds

The 5-fluoropyridine motif, a key feature of this compound, is a recognized pharmacophore in the design of new antimicrobial drugs. The rise of antibiotic-resistant bacteria necessitates the discovery of novel chemical structures that can overcome existing resistance mechanisms. Researchers utilize scaffolds like this compound to synthesize derivatives with potent antibacterial and antifungal properties.

A notable area of research involves the synthesis of oxazolidinone derivatives. Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis at an early stage, preventing cross-resistance with many other antibiotic classes. nih.gov In one study, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized. nih.gov These compounds were then evaluated for their activity against a range of Gram-positive bacteria, including drug-resistant strains. nih.gov

The research demonstrated that the synthesized compounds exhibited promising antibacterial activity, particularly against Gram-positive bacteria. nih.gov For instance, compound 7j from the series showed a minimum inhibitory concentration (MIC) of 0.25 µg/mL against certain strains, which was eight times more potent than the established antibiotic linezolid. nih.gov Furthermore, these derivatives were found to be effective at inhibiting biofilm formation, a critical factor in persistent bacterial infections. nih.gov

The general synthetic strategy involves modifying the core fluoropyridine structure to explore how different substituents affect antimicrobial potency. The research findings indicate that the fluoropyridine ring is a viable lead structure for creating more effective and broad-spectrum antimicrobial agents. researchgate.net

Table 1: Antibacterial Activity of Selected 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivatives

This table is based on data from a study on novel oxazolidinone derivatives and illustrates the potential of the fluoropyridine scaffold in developing antimicrobial agents. The compounds listed are derivatives and not this compound itself.

| Compound | R¹ Substituent | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. S. aureus N315 (MRSA) |

| Linezolid | (Reference) | 2 | 2 |

| 5 | Cl | 1 | 2 |

| 7j | Not specified in source | 0.25 | 0.5 |

| 6a-m | Various | 2-32 | Not specified |

| Source: Adapted from research on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. nih.gov |

Research into Kinase Inhibitors and Anti-Cancer Agents

The this compound scaffold is also a valuable starting point for the synthesis of kinase inhibitors, a critical class of drugs in targeted cancer therapy. ed.ac.uk Kinases are enzymes that play a pivotal role in cell signaling pathways that control cell growth, proliferation, and differentiation. ed.ac.uk Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for drug development. ed.ac.uk

Small molecule kinase inhibitors are designed to block the activity of specific kinases, thereby halting the uncontrolled growth of cancer cells. nih.gov The development of these inhibitors often involves the screening of large libraries of compounds containing specific structural motifs known to interact with the kinase active site. The pyridine ring, and particularly the fluorinated pyridine ring found in this compound, is a common feature in many potent kinase inhibitors. nih.gov This is because the nitrogen atom can form crucial hydrogen bonds within the ATP-binding pocket of the kinase, while the fluorine atom can enhance binding affinity and improve metabolic stability.

This compound is commercially available as a "Protein Degrader Building Block," highlighting its role in advanced cancer research strategies like PROTACs (PROteolysis TArgeting Chimeras), which are designed to selectively destroy cancer-promoting proteins. calpaclab.com

Research has led to the discovery of numerous kinase inhibitors for various oncologic targets. arizona.edu For example, divergent synthesis approaches have been used to create derivatives of the kinase inhibitor BAY 61-3606, incorporating pyridine-like structures to achieve selectivity for specific kinases such as germinal center kinase (Gck). nih.gov While these examples may not start directly from this compound, they underscore the importance of the fluoropyridine scaffold in this field of research. The synthesis of novel derivatives allows for the fine-tuning of activity against specific cancer-related kinases. arizona.edu

Table 2: Examples of Kinase Inhibitor Scaffolds Featuring Pyridine or Related Heterocyclic Rings

This table presents examples of kinase inhibitors or their core structures that contain pyridine or similar nitrogen-containing heterocyclic rings, illustrating the importance of this motif in anti-cancer drug design.

| Kinase Inhibitor/Scaffold | Target Kinase(s) | Significance of the Heterocyclic Ring |

| Lapatinib | EGFR, HER2 | The quinazoline (B50416) core mimics the adenine (B156593) part of ATP, binding to the kinase hinge region. |

| BAY 61-3606 Derivatives | Syk, Gck | The imidazo[1,2-c]pyrimidine (B1242154) core is a key structural element for kinase inhibition. nih.gov |

| Thienopyridines | Lck (Src-family) | Designed to interact with unique residues in the hinge region of the Lck kinase. researchgate.net |

| Phthalic-Based Inhibitors | Various Tyrosine Kinases | Isophthalic and terephthalic acid derivatives serve as a scaffold for designing type-2 protein kinase inhibitors. nih.gov |

| Source: Compiled from various studies on kinase inhibitor development. ed.ac.uknih.govnih.govresearchgate.net |

Emerging Research Trends and Future Directions

Development of Sustainable Synthesis Routes for Fluoropyridine Ethanones

The chemical industry is increasingly focusing on green and sustainable practices, and the synthesis of fluoropyridine ethanones is no exception. Traditional methods for producing these compounds often involve harsh reagents and generate significant waste. eurekalert.orgasiaresearchnews.com Researchers are now exploring more environmentally friendly alternatives.

One promising approach is the use of flow chemistry . This technique involves performing chemical reactions in a continuous-flowing stream rather than in a batch-wise manner. Flow chemistry offers several advantages, including enhanced safety, better temperature control, and the potential for automation, which can lead to higher yields and purity. utdallas.edugalchimia.com For instance, a continuous flow method for the synthesis of 2-methylpyridines using a Raney® nickel catalyst has been shown to be a greener alternative to traditional batch reactions. nih.gov While not specific to 1-(5-Fluoropyridin-2-yl)ethanone, this methodology could be adapted for its synthesis.

Biocatalysis , the use of enzymes to catalyze chemical reactions, is another cornerstone of green chemistry. utdallas.edu Enzymes operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing waste. sioc.ac.cn The development of engineered enzymes, such as type II pyruvate (B1213749) aldolases, has enabled the asymmetric synthesis of complex fluorinated molecules. nih.gov Research into biocatalytic methods for the acylation of fluoropyridines could provide a highly efficient and sustainable route to this compound and its derivatives.

Furthermore, the development of novel fluorinating agents and catalytic systems is a key area of research. A recently developed method allows for the site-selective difluoromethylation of pyridines using inexpensive and commercially available reagents, highlighting the potential for more practical and sustainable fluorination strategies in drug design. chemeurope.comuni-muenster.de

Table 1: Comparison of Conventional vs. Sustainable Synthesis Approaches for Fluoropyridine Derivatives

| Feature | Conventional Synthesis | Sustainable Synthesis Approaches |

| Reagents | Often harsh and hazardous | Milder reagents, biocatalysts |

| Solvents | Large volumes of organic solvents | Greener solvents, solvent-free conditions |

| Energy Consumption | Often high due to heating/cooling cycles | Lower energy requirements (e.g., flow chemistry) |

| Waste Generation | Significant byproduct formation | Reduced waste, higher atom economy |

| Safety | Higher risk with large-scale batch reactions | Enhanced safety with flow chemistry |

| Selectivity | May require protecting groups | High chemo-, regio-, and stereoselectivity |

Exploration of Novel Biological Targets for this compound Derivatives

Derivatives of this compound have shown promise as inhibitors of various enzymes and receptors implicated in a range of diseases. While some targets are well-established, ongoing research is uncovering novel biological targets for this class of compounds.

A significant area of investigation is in the development of kinase inhibitors . Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of cancer. nih.gov Derivatives of fluoropyridines have been identified as potent inhibitors of several kinases, including:

c-Met and VEGFR-2: The mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key drivers of tumor growth, angiogenesis, and metastasis. researchgate.netnih.govmdpi.com Novel pyrazolopyridine and thienopyridine derivatives have demonstrated potent inhibitory activity against c-Met kinase. nih.govrsc.org The fluoropyridine scaffold is being explored for its potential to yield dual inhibitors of c-Met and VEGFR-2, offering a multi-pronged approach to cancer therapy. nih.gov

Factor VIIa/Tissue Factor (TF) Complex: This complex is a primary initiator of the extrinsic pathway of blood coagulation and is a key target for the development of new antithrombotic drugs. nih.govnih.gov Fluoropyridine-based inhibitors have been discovered that bind to the active site of the FVIIa/TF complex, with substitutions on the fluoropyridine ring influencing binding affinity. nih.govnih.gov

Table 2: Investigated Biological Targets for Fluoropyridine Derivatives

| Target | Therapeutic Area | Significance of Inhibition | Reference |

| c-Met | Oncology | Inhibition of tumor growth, invasion, and metastasis | nih.govrsc.orgnih.gov |

| VEGFR-2 | Oncology | Inhibition of angiogenesis (tumor blood supply) | researchgate.netnih.govmdpi.comnih.gov |

| Factor VIIa/TF Complex | Thrombosis | Prevention of blood clot formation | nih.govnih.gov |

| Cannabinoid Type 2 (CB2) Receptor | Neuroinflammation | Potential for imaging and treating neuroinflammatory diseases | nih.gov |

Beyond these, fluorinated pyridine (B92270) derivatives are being investigated as radioligands for positron emission tomography (PET) imaging. For example, a 2,5,6-trisubstituted fluorinated pyridine derivative has been developed as a promising PET radioligand for imaging the cannabinoid type 2 (CB2) receptor, which is implicated in neuroinflammatory processes. nih.gov

Integration of Artificial Intelligence and Machine Learning in Fluoropyridine Research

One of the key applications of AI is in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. nih.govnih.gov ML models can be trained on large datasets of chemical structures and their corresponding experimental data to predict the ADMET profiles of new, untested compounds. nih.gov This allows researchers to prioritize compounds with favorable drug-like properties early in the discovery process, reducing the time and cost associated with failed candidates.

AI is also being used for de novo drug design , where algorithms generate novel molecular structures with desired properties. nih.gov These generative models can explore vast chemical spaces to identify new fluoropyridine derivatives that are optimized for binding to a specific biological target. sciencedaily.com Furthermore, AI can assist in synthesis planning , predicting viable and efficient synthetic routes for these novel compounds. nih.gov

Table 3: Applications of AI and Machine Learning in Fluoropyridine Research

| Application Area | Description | Potential Impact |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Early identification of candidates with poor drug-like properties, reducing late-stage attrition. |

| De Novo Drug Design | Generating novel molecular structures with desired biological activities. | Accelerating the discovery of new and potent fluoropyridine-based drug candidates. |

| Synthesis Planning | Predicting efficient and viable synthetic routes for novel compounds. | Reducing the time and resources required for chemical synthesis. |

| Target Identification | Analyzing biological data to identify and validate new drug targets. | Expanding the therapeutic potential of fluoropyridine derivatives. |

| Virtual Screening | Screening large libraries of virtual compounds for potential activity against a target. | Rapidly identifying promising hit compounds for further investigation. |

Challenges and Opportunities in the Translational Research of this compound Derivatives

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For derivatives of this compound, this journey presents both significant challenges and exciting opportunities.

One of the primary challenges lies in the complexity of fluorination chemistry. The introduction of fluorine atoms can be difficult to control, and the development of scalable and cost-effective synthesis routes is crucial for commercial viability. nih.gov Additionally, fluorinated compounds can have unique toxicity profiles that require careful evaluation during preclinical development. mdpi.com For fluoropyrimidine-based drugs like 5-fluorouracil, there is also the challenge of inter-individual variability in drug metabolism, which can lead to severe toxicity in some patients. mdpi.com

Despite these challenges, there are numerous opportunities . The unique properties of fluorine can lead to improved metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.com The development of highly selective kinase inhibitors based on the fluoropyridine scaffold holds the potential for more effective and less toxic cancer therapies. nih.gov The use of these compounds as PET imaging agents also opens up new avenues for diagnostics and personalized medicine. nih.gov

The successful preclinical development of a fluorinated pyridine derivative as a PET radioligand for the CB2 receptor highlights the potential for these compounds to be translated into clinical use. nih.gov This research demonstrates the feasibility of developing highly selective and potent fluoropyridine-based probes for in vivo imaging, which can aid in the diagnosis and monitoring of various diseases.

Table 4: Challenges and Opportunities in the Translational Research of Fluoropyridine Derivatives

| Aspect | Challenges | Opportunities |

| Synthesis | Complexity of fluorination, scalability, and cost-effectiveness. | Development of novel, sustainable, and efficient synthetic methods. |

| Toxicity | Unique and sometimes unpredictable toxicity profiles of fluorinated compounds. | Design of compounds with improved safety profiles through targeted modifications. |

| Clinical Development | Inter-individual variability in drug metabolism and response. | Development of companion diagnostics and personalized medicine approaches. |

| Efficacy | Potential for off-target effects and drug resistance. | Design of highly selective inhibitors and combination therapies to overcome resistance. |

| Diagnostics | Development of stable and specific imaging agents. | Creation of novel PET radioligands for early disease detection and monitoring. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.